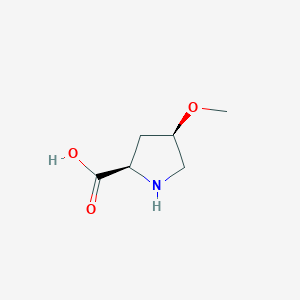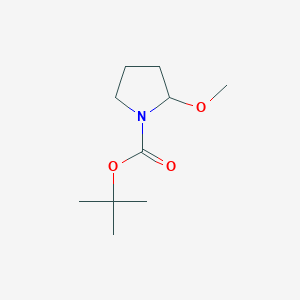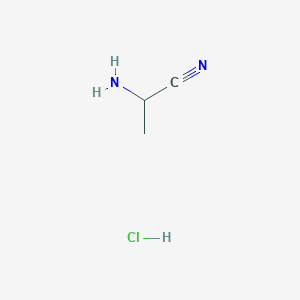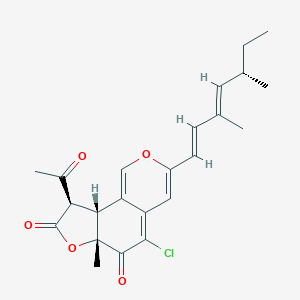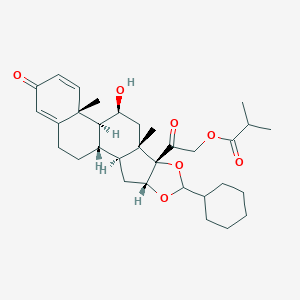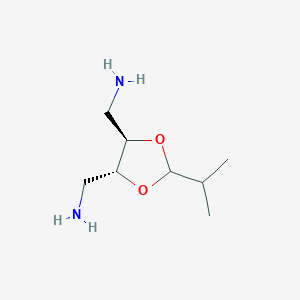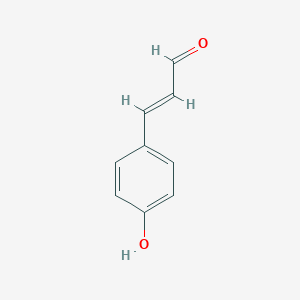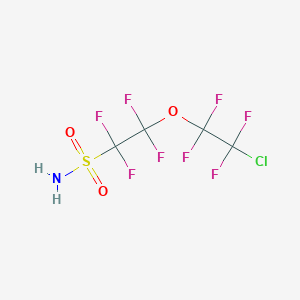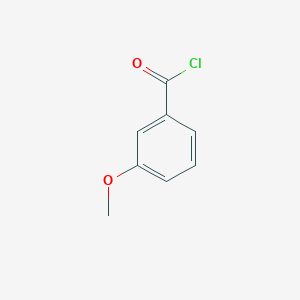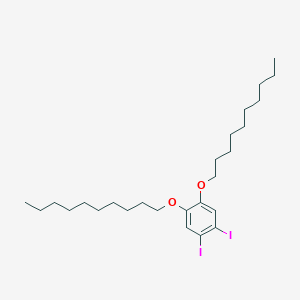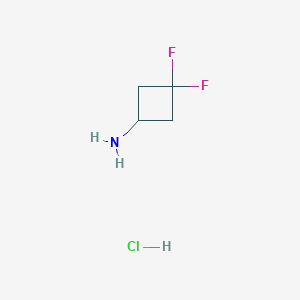
3,3-Difluorocyclobutanamine hydrochloride
説明
The compound 3,3-Difluorocyclobutanamine hydrochloride is a derivative of cyclobutane, a four-membered ring structure, with two fluorine atoms and an amine group. While the specific compound is not directly discussed in the provided papers, the synthesis and properties of related difluorocyclobutyl-substituted compounds are explored, which can provide insights into the synthesis and characteristics of 3,3-Difluorocyclobutanamine hydrochloride.
Synthesis Analysis
The synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including amines, is described in one of the papers. It is noted that ethyl 3,3-difluorocyclobutanecarboxylate serves as a common synthetic intermediate for obtaining target derivatives . This suggests that a similar approach could be used to synthesize 3,3-Difluorocyclobutanamine hydrochloride, starting from the carboxylate and converting it to the amine through standard amine synthesis techniques.
Molecular Structure Analysis
Although the molecular structure of 3,3-Difluorocyclobutanamine hydrochloride is not directly analyzed in the papers, the presence of difluorocyclobutyl groups in the compounds studied indicates that the fluorine atoms would likely induce a significant electronic effect on the cyclobutane ring due to their electronegativity . This could affect the reactivity and stability of the molecule.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3,3-Difluorocyclobutanamine hydrochloride. However, the reactivity of similar difluorocyclobutyl compounds with various reagents can be inferred. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine suggests that nucleophilic addition reactions are possible with the carbonyl carbon atom connected to the R_F group . This could imply that the amine group in 3,3-Difluorocyclobutanamine hydrochloride may also undergo nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluorocyclobutanamine hydrochloride can be partially deduced from the properties of related compounds. For instance, the NMR spectra of halogenated cyclobutanes provide information on the electronic environment of the atoms in the ring, which can be used to predict the behavior of the fluorine atoms in the difluorocyclobutyl ring . The presence of the amine group would likely contribute to the compound's solubility in water and its ability to form salts, such as the hydrochloride.
科学的研究の応用
Membrane Interaction Studies
Research has shown that fluorinated compounds like 1-chloro-1,2,2-trifluorocyclobutane exhibit significant anesthetic properties. These compounds interact differently with biomembranes, influencing their distribution in various membrane regions. This differential distribution is pivotal in understanding the mechanism of anesthetics versus nonanesthetics. Such studies are essential in pharmacology and biochemistry for drug development and understanding drug action mechanisms (Tang, Yan, & Xu, 1997).
Synthesis and Characterization of Derivatives
Significant work has been done in synthesizing and characterizing difluorocyclobutane derivatives. For example, efficient approaches to synthesize 2-substituted difluorocyclobutane building blocks were developed. Such research is fundamental in organic chemistry, providing building blocks for further chemical synthesis and drug development (Chernykh et al., 2019).
Multigram Synthesis of Building Blocks
The multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, and alcohols, has been described. This synthesis is crucial for the large-scale production of these compounds, which can be used in various research and industrial applications (Ryabukhin et al., 2018).
Organic Geochemistry Applications
In geochemistry, techniques like HF-BF3 maceration are used for concentrating and isolating dispersed organic matter. This process involves reactions with fluorinated compounds, highlighting their utility in geochemical analysis and environmental studies (Robl & Davis, 1993).
Facilitating Chemical Reactions
Fluorinated cyclobutanes are used to facilitate various chemical reactions. For instance, they have been employed in the synthesis of protected amino compounds, which are important intermediates in medicinal chemistry. Such reactions are vital for the development of new pharmaceuticals and therapeutic agents (Mohammad et al., 2020).
Safety And Hazards
3,3-Difluorocyclobutanamine hydrochloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is also classified as non-combustible solids .
特性
IUPAC Name |
3,3-difluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXXTHPAORBNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626278 | |
| Record name | 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclobutanamine hydrochloride | |
CAS RN |
637031-93-7 | |
| Record name | 3,3-Difluorocyclobutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637031937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Difluorocyclobutamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK34LS7DP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
